8-Prenylkaempferol
Overview
Description
8-Prenylkaempferol (8-PK) is a prenylflavonoid isolated from Sophora flavescens, a Chinese herb with antiviral and anti-inflammatory properties . It is an effective agent for attenuating pro-inflammatory NO induction .
Molecular Structure Analysis
8-Prenylkaempferol has the molecular formula C20H18O6 and a molecular weight of 354.4 . Its chemical name is 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one .Chemical Reactions Analysis
8-Prenylkaempferol has been found to inhibit LPS-induced c-Jun phosphorylation, a major component of activator protein-1 (AP-1), but it does not attenuate IkB-α degradation nor NF-κB nuclear translocation .Physical And Chemical Properties Analysis
8-Prenylkaempferol is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a sealed, cool, and dry condition .Scientific Research Applications
Anti-Inflammatory Properties
8-Prenylkaempferol, a prenylflavonoid isolated from Sophora flavescens, displays significant anti-inflammatory activity. A study by Chen et al. (2008) showed that it suppresses nitric oxide production in macrophages, targeting the JNK-mediated AP-1 pathway. This interference with the JNK pathway contributes to its effectiveness in attenuating pro-inflammatory responses (Chen et al., 2008).
Antiviral and Additional Anti-Inflammatory Effects
In addition to its anti-inflammatory properties, 8-Prenylkaempferol has shown potential in combating viral infections. Chiou et al. (2011) discovered its ability to suppress influenza A virus-induced RANTES production in epithelial cells. It achieves this by blocking the PI3K-mediated transcriptional activation of NF-κB and IRF3 and interfering with IκB degradation, which subsequently decreases NF-κB translocation (Chiou et al., 2011).
Promotion of Osteoblast Maturation
8-Prenylkaempferol also plays a role in bone health, specifically in osteoblast differentiation and maturation. A study by Chiou et al. (2011) found that it promotes alkaline phosphatase activity and up-regulates mRNA expressions of osteocalcin, osteopontin, and type I collagen, contributing to bone nodule formation. This effect is mediated through the BMP-2/p38 pathway, activating Runx2 transcription (Chiou et al., 2011).
Metabolism and Distribution in the Body
A comprehensive study on the metabolism and distribution of 8-Prenylkaempferol in rats was conducted by Ma et al. (2016). They used advanced techniques to identify numerous metabolites of 8-Prenylkaempferol, providing insights into its effective forms, target organs, and pharmacological actions. Their findings are critical for understanding the metabolism and distribution of prenylflavonoid aglycone compounds (Ma et al., 2016).
Potential in Estrogen Receptor Binding
Research has shown that 8-Prenylkaempferol can bind to the estrogen receptor, albeit with weak relative binding affinities. Hillerns and Wink (2005) found that the presence of a prenyl group at the position 8 of the flavonoid structure enhances its binding to rat uterine estrogen receptor (Hillerns & Wink, 2005).
Safety And Hazards
properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADCVNHITZNGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415743 | |
Record name | 8-Prenylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Prenylkaempferol | |
CAS RN |
28610-31-3 | |
Record name | Desmethylicaritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28610-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethyl icaritin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028610313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Prenylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYL ICARITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5XK67Y0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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